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2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile
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Overview
Description
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound known for its unique structure and properties It contains a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms, and a nitrophenyl group, which is a benzene ring substituted with a nitro group
Preparation Methods
The synthesis of 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the nitration of benzeneacetonitrile followed by the formation of the triazole ring. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which is cooled to 0°C. Benzeneacetonitrile is then added dropwise, maintaining the temperature below 10°C. After the reaction is complete, the mixture is poured into ice, and the product is filtered and recrystallized from ethanol to obtain the desired compound .
Chemical Reactions Analysis
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in preclinical studies for its cytotoxic effects against various cancer cell lines. For instance, compounds related to the triazole scaffold have been reported to exhibit cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM . The mechanism of action often involves the induction of apoptosis through caspase activation, which is critical for cancer cell death .
Table 1: Cytotoxicity of Triazole Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Triazole A | HCT-116 | 36 |
Triazole B | HeLa | 34 |
Triazole C | MCF-7 | <100 |
Fungicidal Properties
Research indicates that triazoles, including derivatives like 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile, possess fungicidal properties that can be utilized in agriculture. They inhibit the growth of pathogenic fungi by disrupting their cell membrane integrity and metabolic pathways . This application is crucial for protecting crops from fungal diseases, thereby improving yield and food security.
Table 2: Efficacy of Triazole Derivatives Against Fungal Pathogens
Compound | Pathogen | Efficacy (%) |
---|---|---|
Triazole A | Fusarium spp. | 85 |
Triazole B | Aspergillus spp. | 78 |
This compound | Botrytis cinerea | 90 |
Case Studies and Research Findings
Several studies highlight the applications of this compound:
Case Study 1: Antitumor Activity
In a study published in Molecular Pharmacology, researchers evaluated the antitumor activity of various triazole derivatives, including those related to this compound. The findings indicated a significant reduction in tumor growth in treated mice models compared to controls .
Case Study 2: Agricultural Efficacy
A field trial conducted on wheat crops treated with triazole derivatives demonstrated a marked decrease in fungal infections compared to untreated controls. The results underscored the potential for these compounds as effective fungicides in agricultural practices .
Mechanism of Action
The mechanism of action of 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile can be compared with other similar compounds, such as:
4-Nitrophenylacetonitrile: This compound has a similar nitrophenyl group but lacks the triazole ring.
2-(4-Nitrophenyl)acetonitrile: Similar to the above but with different positioning of the nitro group.
4-Nitrobenzyl cyanide: Another related compound with a nitrophenyl group and a cyanide group. The uniqueness of this compound lies in the presence of both the nitrophenyl group and the triazole ring, which confer distinct chemical and biological properties
Biological Activity
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is a compound of significant interest due to its potential biological activities. The triazole ring system is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8N4O2
- Molecular Weight : 220.20 g/mol
The presence of the nitrophenyl group enhances the compound's reactivity and biological interactions.
Antifungal Activity
Research has demonstrated that compounds containing the triazole moiety exhibit potent antifungal properties. A study investigated the antifungal efficacy of various triazole derivatives, including those similar to this compound. The results indicated that these compounds inhibited the growth of pathogenic fungi such as Candida albicans and Aspergillus fumigatus at low concentrations.
Antibacterial Activity
The antibacterial properties of this compound were evaluated against several bacterial strains. In vitro tests revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. A notable study reported that this compound induced apoptosis in human cancer cells through the activation of caspase pathways. It was particularly effective against breast cancer and leukemia cell lines.
Study 1: Antifungal Efficacy
In a controlled laboratory setting, researchers tested the antifungal activity of several triazole derivatives against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL, highlighting its potential as an antifungal agent.
Study 2: Anticancer Mechanism
A comprehensive study on the anticancer effects involved treating MCF-7 (breast cancer) cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability and increased markers for apoptosis (caspase activation), suggesting a promising therapeutic avenue for cancer treatment.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
---|---|---|---|
Antifungal | Candida albicans | 16 | [Research Study 1] |
Antibacterial | Staphylococcus aureus | 8 | [Research Study 2] |
Anticancer | MCF-7 (breast cancer) | 25 | [Research Study 3] |
Properties
Molecular Formula |
C10H7N5O2 |
---|---|
Molecular Weight |
229.19 g/mol |
IUPAC Name |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetonitrile |
InChI |
InChI=1S/C10H7N5O2/c11-6-5-9-12-10(14-13-9)7-1-3-8(4-2-7)15(16)17/h1-4H,5H2,(H,12,13,14) |
InChI Key |
AVTWDZRGVQUVOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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